molecular formula C20H32BNO5Si B3269043 1H-Indole-1-carboxylic acid, 2-borono-6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-(1,1-dimethylethyl) ester (9CI) CAS No. 501364-51-8

1H-Indole-1-carboxylic acid, 2-borono-6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-(1,1-dimethylethyl) ester (9CI)

Cat. No.: B3269043
CAS No.: 501364-51-8
M. Wt: 405.4 g/mol
InChI Key: ODOHAMNDMKPTTJ-UHFFFAOYSA-N
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Description

1H-Indole-1-carboxylic acid, 2-borono-6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-(1,1-dimethylethyl) ester (9CI) is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their biological and chemical properties. This particular compound is characterized by the presence of boronic acid and silyl ether groups, which contribute to its unique reactivity and applications.

Preparation Methods

The synthesis of 1H-Indole-1-carboxylic acid, 2-borono-6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-(1,1-dimethylethyl) ester involves multiple steps, typically starting with the preparation of the indole core. The boronic acid group is introduced through a borylation reaction, often using palladium-catalyzed cross-coupling reactions. The silyl ether group is introduced via silylation reactions, which involve the reaction of the hydroxyl group with a silylating agent such as tert-butyldimethylsilyl chloride. Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The carbonyl group in the indole ring can be reduced to form alcohols.

    Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Indole-1-carboxylic acid, 2-borono-6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-(1,1-dimethylethyl) ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for boron-containing drugs.

    Industry: Utilized in the production of advanced materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting sugars. The silyl ether group provides stability and can be selectively removed under mild conditions, allowing for controlled release of active compounds.

Comparison with Similar Compounds

Similar compounds include other indole derivatives with boronic acid and silyl ether groups, such as:

  • 1H-Indole-1-carboxylic acid, 2-borono-6-methyl-, 1-(1,1-dimethylethyl) ester
  • 1H-Indole-1-carboxylic acid, 2-borono-6-cyano-, 1-(1,1-dimethylethyl) ester These compounds share similar reactivity but differ in their substituents, which can affect their chemical and biological properties. The unique combination of boronic acid and silyl ether groups in 1H-Indole-1-carboxylic acid, 2-borono-6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-(1,1-dimethylethyl) ester makes it particularly versatile in various applications.

Properties

IUPAC Name

[6-[[tert-butyl(dimethyl)silyl]oxymethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32BNO5Si/c1-19(2,3)27-18(23)22-16-11-14(13-26-28(7,8)20(4,5)6)9-10-15(16)12-17(22)21(24)25/h9-12,24-25H,13H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOHAMNDMKPTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)CO[Si](C)(C)C(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32BNO5Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609943
Record name [1-(tert-Butoxycarbonyl)-6-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501364-51-8
Record name [1-(tert-Butoxycarbonyl)-6-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole-1-carboxylic acid, 2-borono-6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-(1,1-dimethylethyl) ester (9CI)
Reactant of Route 2
1H-Indole-1-carboxylic acid, 2-borono-6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-(1,1-dimethylethyl) ester (9CI)
Reactant of Route 3
Reactant of Route 3
1H-Indole-1-carboxylic acid, 2-borono-6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-(1,1-dimethylethyl) ester (9CI)
Reactant of Route 4
Reactant of Route 4
1H-Indole-1-carboxylic acid, 2-borono-6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-(1,1-dimethylethyl) ester (9CI)
Reactant of Route 5
Reactant of Route 5
1H-Indole-1-carboxylic acid, 2-borono-6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-(1,1-dimethylethyl) ester (9CI)
Reactant of Route 6
Reactant of Route 6
1H-Indole-1-carboxylic acid, 2-borono-6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-(1,1-dimethylethyl) ester (9CI)

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